1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron, also known as ferrocene, is an organometallic compound consisting of two cyclopentadienyl anions bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between two cyclopentadienyl rings. Ferrocene is a member of the metallocene family and has been extensively studied due to its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C5H6+FeCl2+2NaOH→Fe(C5H5)2+2NaCl+2H2O
This reaction typically occurs under reflux conditions and yields ferrocene as a bright orange crystalline solid .
Industrial Production Methods
Industrial production of ferrocene often involves the same basic principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and more efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ferrocene undergoes a variety of chemical reactions, including:
Oxidation: Ferrocene can be oxidized to ferrocenium ion using oxidizing agents such as ferric chloride or silver nitrate.
Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Ferric chloride, silver nitrate.
Reduction: Sodium borohydride.
Substitution: Aluminum chloride (for Friedel-Crafts reactions), acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Ferrocenium ion.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes, depending on the substituents used.
Scientific Research Applications
Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo redox reactions.
Medicine: Explored for its anticancer properties and as a component in certain pharmaceuticals.
Industry: Used as an antiknock agent in fuels and as a stabilizer in lubricants.
Mechanism of Action
The mechanism by which ferrocene exerts its effects is largely dependent on its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, allowing ferrocene to participate in electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems where electron transfer is essential .
Comparison with Similar Compounds
Similar Compounds
Nickelocene: Similar structure but with nickel instead of iron.
Cobaltocene: Contains cobalt in place of iron.
Chromocene: Contains chromium in place of iron.
Uniqueness
Ferrocene is unique among metallocenes due to its exceptional stability and ease of synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H12FeO-6 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron |
InChI |
InChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |
InChI Key |
FVKABAMYNRWAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.